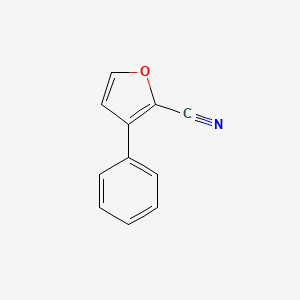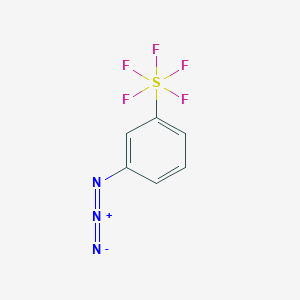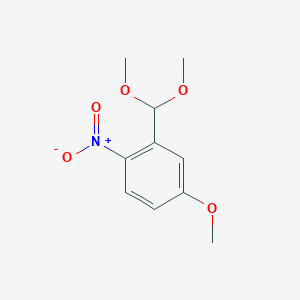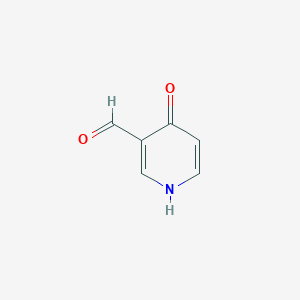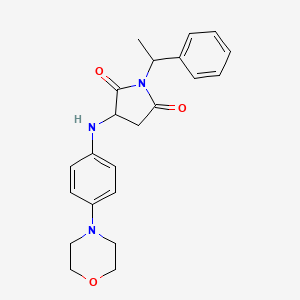
3-((4-Morpholinophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Morpholinophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione, also known as MPAP, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. MPAP is a selective inhibitor of the enzyme prolyl oligopeptidase (POP), which plays a role in the metabolism of neuropeptides and has been implicated in various neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and spectroscopic characterization of complexes involving morpholine and pyrrolidine moieties. For example, Amirnasr et al. (2001) synthesized Co(III) complexes incorporating salophen and amines including morpholine and pyrrolidine, characterized by various spectroscopic techniques and X-ray diffraction. This study highlights the potential of using similar structural compounds in the synthesis of complex metallo-organic structures with specific chemical and physical properties (Amirnasr et al., 2001).
Reactivity and Functionalization
Another aspect of research focuses on the reactivity and functionalization of compounds containing morpholine and pyrrolidine. Gulevskaya et al. (1999) investigated reactions involving pyrimido pyridazine dione with primary and secondary amines, including morpholine, showcasing the chemical versatility and reactivity of these compounds in synthesizing amino derivatives (Gulevskaya et al., 1999).
Application in Polymer and Material Science
In the field of polymer and material science, Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, utilizing palladium-catalysed coupling reactions. Such studies demonstrate the application of morpholine and pyrrolidine derivatives in creating materials with specific optical and electronic properties, which could be relevant for electronic applications (Beyerlein & Tieke, 2000).
Novel Compounds and Molecular Interactions
Research on novel compounds and their molecular interactions also provides insights into the potential applications of these chemical structures. Kaynak et al. (2013) synthesized and characterized new compounds incorporating morpholine, studying their crystal structures and molecular interactions. This kind of research can contribute to the understanding of the structural and functional properties of morpholine and pyrrolidine derivatives, paving the way for their application in various scientific fields (Kaynak et al., 2013).
Propiedades
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16(17-5-3-2-4-6-17)25-21(26)15-20(22(25)27)23-18-7-9-19(10-8-18)24-11-13-28-14-12-24/h2-10,16,20,23H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHBPUNYRXKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Morpholinophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2649207.png)

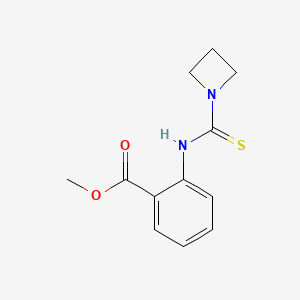
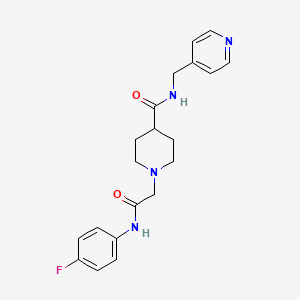
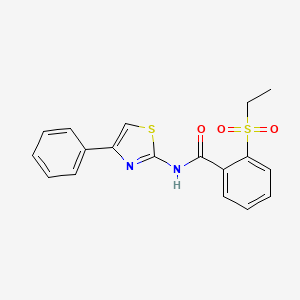



![2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester](/img/structure/B2649217.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(thiomorpholin-4-ylsulfonyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2649220.png)
